molecular formula C15H23BrO B8533987 1-(p-Bromophenyl)-1-nonanol

1-(p-Bromophenyl)-1-nonanol

Cat. No. B8533987
M. Wt: 299.25 g/mol
InChI Key: WCLUWNKXIDUUAZ-UHFFFAOYSA-N
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Description

1-(p-Bromophenyl)-1-nonanol is a useful research compound. Its molecular formula is C15H23BrO and its molecular weight is 299.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(p-Bromophenyl)-1-nonanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(p-Bromophenyl)-1-nonanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

1-(4-bromophenyl)nonan-1-ol

InChI

InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,15,17H,2-8H2,1H3

InChI Key

WCLUWNKXIDUUAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 ml round bottom flask with a Y adapter, condensor, and a 10 ml addition funnel was added 0.38 g (15.63 mmol) of Mg turnings which had been ground with a mortar and pestle. The apparatus was then flushed with argon and flame dried. After allowing the apparatus to cool under arqon, 4 ml of anhydrous diethyl either was added to the Mg. While vigorously stirring the Mg in the ether, 2.52 g (13.05 mmol) of 1-bromooctane in 3 ml of diethyl ether was added dropwise. After 5 drops, the Grignard reaction started and the addition was continued at a rate sufficient to maintain a steady reflux. After addition was complete, 4 ml of dry THF was added to the Grignard reagent and it was stirred at R.T. for an additional 1/2 hour. A warm water bath was then placed under the flask, and refluxing was continued for 15 minutes. Afterwards, the reaction was cooled to 0° C. with an ice bath and 2.00 g (16.81 mmol) of p bromobenzaldehyde in 4 ml of the THF was added. The reaction was stirred at R.T. for 1.5 hrs., whereupon the Grignard was quenched with saturated NH4Cl. The organic layer was washed with H2O and brine, then dried (MgSO4). Rotary evaporation of the solvent under reduced pressure produced 2.96 g of a crude yellow oil. The oil was dissolved in a diethyl ether and loaded onto a silica gel column. Elution with diethyl ether/hexane yielded 2.22 g of the titled product as a yellow oil.
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Mg
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Synthesis routes and methods II

Procedure details

In a 100 ml round bottom flask with a Y-adapter, condensor, and a 10 ml addition funnel was added 0.38 g (15.63 mmol) of Mg turnings which had been ground with a mortar and pestle. The apparatus was then flushed with argon and flamed dried. After allowing the apparatus to cool under argon, 4 ml of anhydrous diethyl ether was added to the Mg. While vigorously stirring the Mg in the ether, 2.52 g (13.05 mmol) of 1-bromooctane in 3 ml of diethyl ether was added dropwise. After 5 drops, the Grignard reaction started and the addition was continued at a rate sufficient to maintain a steady reflux. After addition was complete, 4 ml of dry THF was added to the Grignard reagent and it was stirred at R.T. for an additional 1/2 hour. A warm water bath was then placed under the flask, and refluxing was continued for 15 minutes. Afterwards, the reaction was cooled to 0° C. with an ice bath and 2.00 g (16.81 mmol) of p-bromobenzaldehyde in 4 ml of THF was added. The reaction was stirred at R.T. for 1.5 hr., whereupon the Grignard was quenched with saturated NH4Cl. The organic layer was washed with H2O and brine, then dried (MgSO4). Rotary evaporation of the solvent under reduced pressure produced 2.96 g of a crude yellow oil. The oil was dissolved in a diethyl ether and loaded onto a silica gel column. Elution with diethyl ether/hexane yielded 2.22 g of the titled product as a yellow oil.
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Mg
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